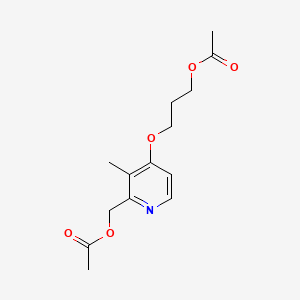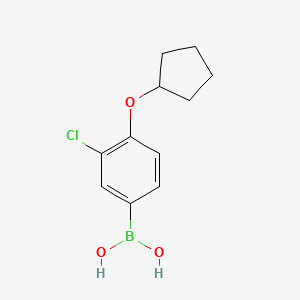
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a substituted benzodiazepine precursor with a fluorinated phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic, sedative, and muscle relaxant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Another benzodiazepine derivative with similar pharmacological properties.
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine: A related compound with a different substitution pattern.
Uniqueness
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is unique due to its specific fluorine and phenyl substitutions, which may confer distinct pharmacological properties and potential therapeutic applications compared to other benzodiazepine derivatives.
Propriétés
Numéro CAS |
75017-27-5 |
|---|---|
Formule moléculaire |
C18H17FN2O |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
9-fluoro-7-phenyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H17FN2O/c19-14-6-7-17-16(10-14)18(13-4-2-1-3-5-13)20-11-15-12-22-9-8-21(15)17/h1-7,10,15H,8-9,11-12H2 |
Clé InChI |
UVNIHPSOPPMBDM-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2N1C3=C(C=C(C=C3)F)C(=NC2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


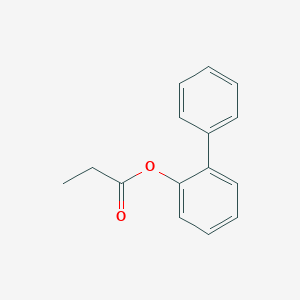
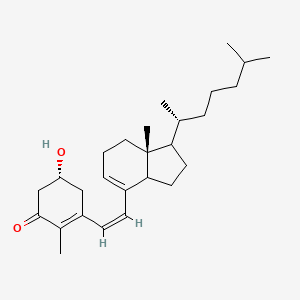


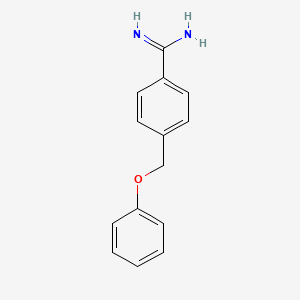

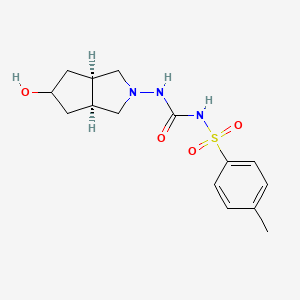
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
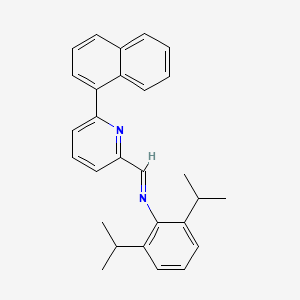

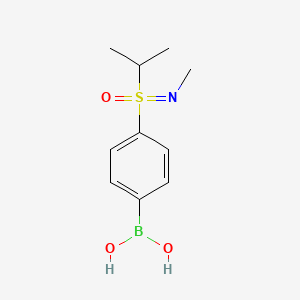
![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
